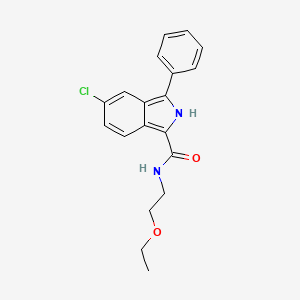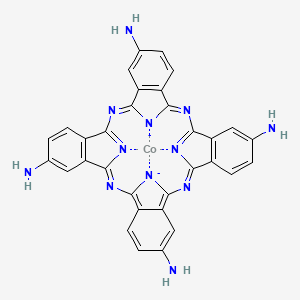
4,4',4'',4'''-Tetraaminophthalocyaninatocobalt(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) is a coordination compound that belongs to the phthalocyanine family. This compound is characterized by its four amino groups attached to the phthalocyanine ring, which is coordinated to a cobalt(I) ion. Phthalocyanines are known for their intense coloration and stability, making them useful in various applications such as dyes, pigments, and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a cobalt salt. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the cobalt(I) ion. The process can be summarized as follows:
Starting Materials: Phthalonitrile derivatives and cobalt salts.
Reaction Conditions: The reaction is conducted in a high-boiling solvent such as quinoline or dimethylformamide at elevated temperatures (around 200-250°C).
Catalysts: A base such as sodium or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) undergoes various chemical reactions, including:
Oxidation: The cobalt(I) center can be oxidized to cobalt(II) or cobalt(III) under suitable conditions.
Reduction: The compound can be reduced back to cobalt(I) using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(II) or cobalt(III) phthalocyanine derivatives, while substitution reactions can produce various functionalized phthalocyanines.
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and intense coloration.
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) involves its ability to interact with molecular targets through coordination chemistry. The cobalt(I) center can coordinate with various ligands, facilitating electron transfer processes. This coordination ability is crucial in catalytic applications, where the compound can activate substrates and promote chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) phthalocyanine-4,4’,4’‘,4’‘’-tetrasulfonic acid: Similar in structure but contains iron instead of cobalt and sulfonic acid groups instead of amino groups.
Tetrakis(4-aminophenyl)methane: Contains four amino groups attached to a central methane core, differing in the central metal and overall structure.
Uniqueness
4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) is unique due to its cobalt(I) center, which imparts distinct redox properties and catalytic activity. The presence of four amino groups also allows for versatile functionalization, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C32H20CoN12-2 |
|---|---|
Molekulargewicht |
631.5 g/mol |
IUPAC-Name |
cobalt;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2; |
InChI-Schlüssel |
WILCXSJSOYQGMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


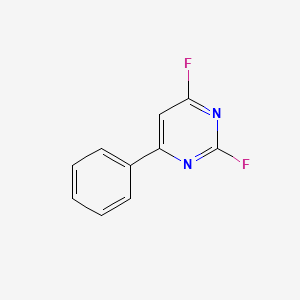

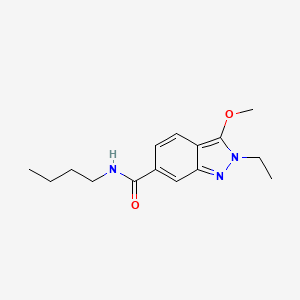
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
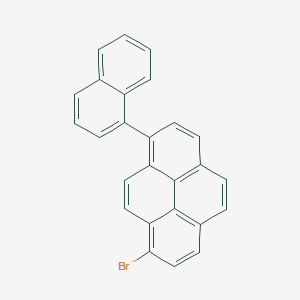
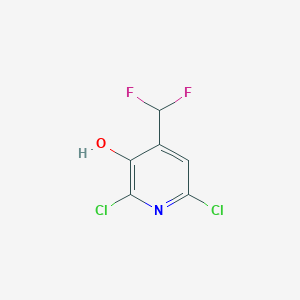

![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)


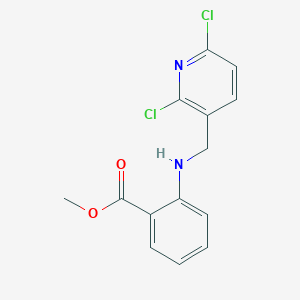
![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)

